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UT-34

Cat. No.: B611606
M. Wt: 356.27 g/mol
InChI Key: YDRMSDHDYRAUBR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UT-34 is a selective androgen receptor degrader (SARD) ligand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F4N4O2 B611606 UT-34

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMSDHDYRAUBR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UT-34: A Novel Androgen Receptor Degrader for the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. While androgen deprivation therapy and second-generation AR antagonists like enzalutamide have improved patient outcomes, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants (AR-SVs), remains a significant clinical challenge. UT-34 is a novel, orally bioavailable small molecule that represents a promising therapeutic strategy to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the mechanism of action of this compound in prostate cancer, supported by preclinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: A Dual-Acting AR Antagonist and Degrader

This compound functions as a second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2][3] Its primary mechanism involves binding to the AR and subsequently inducing its degradation via the ubiquitin-proteasome pathway.[1][2][3] This dual action of both antagonizing AR function and eliminating the AR protein itself distinguishes this compound from conventional AR inhibitors.

A key feature of this compound is its ability to bind to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR.[2][3] This multi-domain binding is crucial for its efficacy against various forms of AR that confer resistance to other therapies.

Efficacy Against Resistant Forms of Prostate Cancer

Preclinical studies have demonstrated that this compound is effective against both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cells.[1] Its efficacy extends to prostate cancer models expressing common AR mutations and splice variants that are known to drive resistance.

Activity Against AR Mutations

This compound has shown potent activity against wild-type AR as well as clinically relevant LBD-mutant ARs, including T877A, W741L, and F876L.[2][3][4] These mutations can alter the conformation of the LBD, leading to resistance to conventional AR antagonists.

Activity Against AR Splice Variants

A significant advantage of this compound is its ability to degrade AR-V7, a constitutively active AR splice variant that lacks the LBD and is a major contributor to resistance to enzalutamide and abiraterone.[2][5] By targeting the N-terminal domain, this compound can effectively degrade both full-length AR and AR-V7.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Target IC50 (nM) Assay Type
Wild-type AR211.7Competitive AR binding
F876L-AR262.4Competitive AR binding
W741L-AR215.7Competitive AR binding
T877A-AR80.78Cell-free assay

Table 1: In Vitro Inhibitory Activity of this compound against various Androgen Receptor forms. [2][3][4]

Cell Line Treatment Effect
LNCaPThis compound (100 nM - 10 µM) for 24 hoursInhibition of cell growth
LNCaPThis compound (3-10 µM) for 24 hoursInhibition of PSA and FKBP5 expression
LNCaPThis compound (1000 nM) for 24 hoursReduction in AR protein levels
ZR-75-1This compoundDownregulation of AR protein levels (no effect on ER or PR)
MDA-MB-453This compoundDownregulation of AR protein levels (no effect on GR)
LNCaP-ARV7This compound (10 µM)Inhibition of AR and AR-V7 target gene expression

Table 2: In Vitro Cellular Effects of this compound. [2][3][5]

Model Treatment Effect
NSG miceThis compound (20 mg/kg, daily oral) for 14 days10%-20% reduction in seminal vesicle weight
NSG miceThis compound (40 mg/kg, daily oral) for 14 days50%-60% reduction in seminal vesicle weight
Immunocompromised ratsThis compoundInhibition of androgen-dependent tissues
Enzalutamide-resistant CRPC xenograftsThis compoundInhibition of tumor growth
Intact immunocompromised ratsThis compoundInduction of tumor regression

Table 3: In Vivo Efficacy of this compound. [2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

UT34_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (WT, Mutant, AR-V7) Androgen->AR Binds to LBD AR_dimer AR Dimer AR->AR_dimer Dimerization & Activation UT34 This compound UT34->AR Binds to LBD & AF-1 UT34->AR_dimer Inhibits AR_dimer_nuc AR Dimer UT34->AR_dimer_nuc Inhibits Ub Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->AR Degrades AR_dimer->AR_dimer_nuc Nuclear Translocation UT34_AR This compound-AR Complex UT34_AR->Ub Ubiquitination DNA DNA (AREs) AR_dimer_nuc->DNA Binds to AREs Gene_Expression Target Gene Expression (PSA, FKBP5) DNA->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Competitive AR Binding Assay Cell_Culture Prostate Cancer Cell Lines (LNCaP, Enza-R, AR-V7) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Western_Blot Western Blot (AR, AR-V7, downstream targets) Treatment->Western_Blot qPCR RT-qPCR (AR target genes: PSA, FKBP5) Treatment->qPCR Xenograft Establish Xenograft Models (Enza-R CRPC) Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement PK_PD Pharmacokinetic & Pharmacodynamic Analysis Dosing->PK_PD

References

In-Depth Technical Guide to UT-34: A Novel Androgen Receptor Antagonist and Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-34 is a potent, selective, and orally bioavailable second-generation androgen receptor (AR) pan-antagonist and degrader. It represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases that have developed resistance to current anti-androgen therapies. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, is a small molecule with a molecular weight of 356.28 g/mol and a chemical formula of C15H12F4N4O2.[1][2]

Chemical Structure:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2168525-92-4[1][2][3][4][5]
Molecular Formula C15H12F4N4O2[1][2]
Molecular Weight 356.28[1][2]
IUPAC Name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide[1][2]
SMILES O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2N=CC(F)=C2[1][2][3][4]
Solubility DMSO: 71 mg/mL (199.28 mM)[5]

Mechanism of Action

This compound exhibits a dual mechanism of action as both an antagonist and a degrader of the androgen receptor (AR). It binds to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens.[3] This antagonism prevents the conformational changes required for AR activation and subsequent translocation to the nucleus.

Furthermore, this compound promotes the degradation of the AR protein through the ubiquitin-proteasome pathway.[3] This degradation is crucial for overcoming resistance mechanisms that involve AR overexpression or mutations.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the points of intervention by this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Dimerization Ubiquitin Ub AR->Ubiquitin Ubiquitination HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription UT34 This compound UT34->AR Antagonizes & Promotes Degradation Proteasome Proteasome Ubiquitin->Proteasome Degradation

Caption: this compound inhibits AR signaling by blocking androgen binding and promoting AR degradation.

Ubiquitin-Proteasome Mediated Degradation of AR

This compound induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This process is a key component of its efficacy in overcoming drug resistance.

Ubiquitin_Proteasome_Pathway This compound Induced AR Degradation UT34 This compound AR Androgen Receptor (AR) UT34->AR Binds to AR E3 E3 Ubiquitin Ligase AR->E3 Recruitment Poly_Ub_AR Poly-ubiquitinated AR AR->Poly_Ub_AR Poly-ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer E3->AR Ubiquitination Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The ubiquitin-proteasome pathway mediates the degradation of AR induced by this compound.

Preclinical Efficacy

This compound has demonstrated potent activity in preclinical models of prostate cancer, including those resistant to enzalutamide.

Table 2: In Vitro Activity of this compound

AssayCell LineAR GenotypeIC50 / EffectReference
AR Antagonism -Wild-type203.46 nM[5]
-T877A mutant80.78 nM[5]
-W741L mutant94.17 nM[5]
-F876L mutant262.4 nM[3][4]
Cell Proliferation LNCaPT877AInhibition from 100 nM[3]
AR Degradation LNCaPT877AReduction of AR levels at 1000 nM[3]
ZR-75-1Wild-typeDownregulation of AR protein[3]
MDA-MB-453Wild-typeDownregulation of AR, not GR[3]

Table 3: In Vivo Activity of this compound

Animal ModelTumor TypeDosageEffectReference
NSG MiceMR49F xenograft20 mg/kg (oral)Inhibition of tumor growth[5]
40 mg/kg (oral)Regression of enzalutamide-resistant tumors[5]

Experimental Protocols

Cell Culture

LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments involving androgen treatment, cells are cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous androgens.

Western Blot Analysis for AR Degradation
  • Cell Lysis: LNCaP cells are seeded in 6-well plates and treated with this compound at various concentrations for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Actin or GAPDH is used as a loading control.

Western_Blot_Workflow Western Blot Workflow for AR Degradation A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-AR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Caption: A streamlined workflow for assessing this compound induced AR degradation via Western Blot.

Conclusion

This compound is a promising dual-acting androgen receptor antagonist and degrader with potent activity against both wild-type and mutant forms of the AR. Its ability to induce AR degradation offers a significant advantage in overcoming resistance to current anti-androgen therapies. The preclinical data presented in this guide support the continued development of this compound as a novel therapeutic for castration-resistant prostate cancer. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for the scientific community to further investigate and build upon these findings.

References

The UT-34 Androgen Receptor Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34, also known as ONCT-534, is a second-generation, orally bioavailable small molecule that functions as a dual-action androgen receptor (AR) inhibitor. It exhibits potent antagonist activity and induces the degradation of the androgen receptor, classifying it as a Selective Androgen Receptor Degrader (SARD). This dual mechanism of action makes this compound a promising therapeutic candidate for the treatment of prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies. This technical guide provides a comprehensive overview of the this compound androgen receptor degradation pathway, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel dual mechanism that targets the androgen receptor, a key driver of prostate cancer growth and progression. Unlike traditional anti-androgens that solely act as competitive antagonists, this compound both inhibits AR function and promotes its degradation.

This compound binds to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor[1]. This is a crucial feature, as it allows this compound to be effective against various forms of AR, including wild-type AR, AR with mutations in the LBD, and AR splice variants (AR-SVs) that lack the LBD and are constitutively active[1]. By binding to these domains, this compound induces a conformational change in the AR protein. This altered conformation is believed to mark the receptor for degradation by the cellular protein disposal machinery.

The degradation of the androgen receptor induced by this compound is mediated through the ubiquitin-proteasome pathway[2][3]. Following this compound binding, the AR is polyubiquitinated, a process that flags the protein for recognition and subsequent degradation by the 26S proteasome. While the process is dependent on the ubiquitin-proteasome system, the specific E3 ubiquitin ligase that recognizes the this compound-bound AR complex and mediates its ubiquitination has not been explicitly identified in the available literature. As a SARD, this compound does not function as a proteolysis-targeting chimera (PROTAC) and therefore does not contain a moiety that directly recruits a specific E3 ligase.

This dual action of antagonism and degradation leads to a significant reduction in the total cellular levels of AR, thereby inhibiting AR-dependent gene transcription and downstream signaling pathways that promote tumor growth and survival.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various assays and cell lines.

Table 1: In Vitro Antagonist Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Wild-type ARTransactivation Assay211.7[2]
F876L-mutant ARTransactivation Assay262.4[2]
W741L-mutant ARTransactivation Assay215.7[2]

Table 2: In Vitro Degradation Activity of this compound

Cell LineAR StatusDC50 (nM)Dmax (%)Reference
LNCaPAR-positiveNot explicitly stated, but degradation observed at 1000 nMNot specified[2]
VCaPAR-positiveNot specifiedNot specified
22Rv1AR-positive, expresses AR-V7Not specifiedNot specified

Note: Specific DC50 and Dmax values for this compound are not consistently reported across the reviewed literature. Further studies are needed to fully quantify its degradation capabilities in different prostate cancer cell lines.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

UT34_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UT34 This compound AR Androgen Receptor (AR) (NTD and LBD) UT34->AR Binds to NTD and LBD UT34_AR This compound-AR Complex AR->UT34_AR ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding PolyUb_AR Polyubiquitinated AR UT34_AR->PolyUb_AR Ubiquitination UT34_AR->ARE Inhibits Translocation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase (unspecified) E2->E3 E3->PolyUb_AR Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Gene_Transcription Gene Transcription (Inhibited) PolyUb_AR->Gene_Transcription Prevents Transcription Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation ARE->Gene_Transcription Promotes

Caption: this compound binds to both the NTD and LBD of the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting AR-mediated gene transcription.

Experimental Workflow for this compound Characterization

UT34_Experimental_Workflow cluster_assays Characterization Assays start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP, 22Rv1) start->cell_culture treatment Treat cells with this compound (Dose-response and time-course) cell_culture->treatment western_blot Western Blot Analysis (AR Degradation) treatment->western_blot ubiquitination_assay Ubiquitination Assay (AR Ubiquitination) treatment->ubiquitination_assay reporter_assay Reporter Gene Assay (AR Transcriptional Activity) treatment->reporter_assay data_analysis Data Analysis (IC50, DC50, Dmax) western_blot->data_analysis ubiquitination_assay->data_analysis reporter_assay->data_analysis end End data_analysis->end

Caption: Workflow for characterizing the activity of this compound, involving cell treatment followed by key biochemical and cellular assays to determine its effect on AR degradation and function.

Experimental Protocols

Western Blot Analysis for AR Degradation

This protocol is designed to assess the degradation of the androgen receptor in prostate cancer cells following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound compound

  • DMSO (vehicle control)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the primary anti-loading control antibody (e.g., anti-GAPDH) and its corresponding secondary antibody, following the same steps.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control band intensity to determine the relative AR protein levels.

Ubiquitination Assay for AR

This protocol is designed to determine if this compound induces the ubiquitination of the androgen receptor.

Materials:

  • Prostate cancer cell lines

  • This compound compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer)

  • Anti-AR antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies: anti-ubiquitin, anti-AR

  • HRP-conjugated secondary antibodies

  • Other reagents as for Western Blotting

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells in 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.

    • Treat the cells with this compound or DMSO for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the AR-antibody complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform Western blot analysis on the eluted samples as described in the previous protocol.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated AR. A smear of high molecular weight bands will indicate polyubiquitination.

    • The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of AR.

Reporter Gene Assay for AR Transcriptional Activity

This protocol is used to measure the effect of this compound on the transcriptional activity of the androgen receptor.

Materials:

  • Prostate cancer cell lines or other suitable host cells (e.g., HEK293T)

  • AR expression vector (if using AR-negative cells)

  • Luciferase reporter plasmid containing an androgen response element (ARE) promoter (e.g., pGL3-ARE-luc)

  • A control plasmid for normalization (e.g., a Renilla luciferase vector)

  • Transfection reagent

  • This compound compound

  • AR agonist (e.g., Dihydrotestosterone - DHT)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in 24- or 96-well plates.

    • Co-transfect the cells with the ARE-luciferase reporter plasmid, the control Renilla luciferase plasmid, and (if necessary) the AR expression vector using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound in the presence of a constant concentration of an AR agonist (e.g., 1 nM DHT) to stimulate AR activity. Include controls with vehicle (DMSO) and agonist alone.

    • Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the relative luciferase units (RLU) and plot the dose-response curve for this compound to determine its IC50 for inhibiting AR transcriptional activity.

Conclusion

This compound represents a significant advancement in the development of androgen receptor-targeted therapies for prostate cancer. Its dual mechanism of action, combining AR antagonism with degradation, provides a powerful strategy to overcome resistance mechanisms that limit the efficacy of current treatments. The ability of this compound to target both the LBD and NTD of the AR makes it effective against a broad range of AR alterations, including splice variants. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other novel AR-targeting compounds. Further research is warranted to fully elucidate the specific molecular machinery involved in this compound-mediated AR degradation and to explore its full therapeutic potential in a clinical setting. Although the clinical trial for its derivative, ONCT-534, was terminated, the preclinical data for this compound remains a valuable resource for the development of next-generation AR degraders.

References

In Vitro Efficacy of UT-34, a Novel Androgen Receptor Degrader, on Enzalutamide-Resistant AR Mutants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: The emergence of mutations in the androgen receptor (AR) ligand-binding domain (LBD) is a primary mechanism of resistance to second-generation antiandrogens like enzalutamide in castration-resistant prostate cancer (CRPC). UT-34 is a novel, orally bioavailable selective AR degrader (SARD) that employs a distinct mechanism of action by targeting the AR N-terminal domain (NTD). This document provides a comprehensive technical overview of the in vitro activity of this compound against wild-type and various clinically relevant, enzalutamide-resistant AR mutants. We present quantitative data, detailed experimental protocols, and visual workflows to elucidate its mechanism and demonstrate its potential as a next-generation therapeutic for advanced prostate cancer.

Core Mechanism of Action: An NTD-Targeted Approach

Unlike conventional antiandrogens that competitively inhibit the LBD, this compound binds to the activation function-1 (AF-1) region within the AR's N-terminal domain.[1][2] This interaction initiates the degradation of both full-length AR and LBD-truncated splice variants (like AR-V7) through the ubiquitin-proteasome pathway.[1][3] By targeting a different domain, this compound is designed to overcome resistance mechanisms originating from LBD mutations. Initial biophysical and cellular assays confirm that this compound does not bind to the purified AR LBD, highlighting its distinct mechanism from LBD-targeted antagonists.[2][3]

UT34_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UT34 This compound AR_complex NTD (AF-1) DBD Hinge LBD UT34->AR_complex:f0 Binds to AF-1 Ub Ubiquitin AR_complex->Ub Promotes Ubiquitination Proteasome Proteasome AR_complex->Proteasome Targets for Degradation Ub->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR ARE Androgen Response Element (ARE) Transcription Target Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Block->ARE Transcription Inhibited

Caption: this compound Mechanism of Action.

Quantitative Data Presentation

The in vitro efficacy of this compound was evaluated against wild-type (WT) AR and key mutants associated with resistance to enzalutamide.

Table 1: Comparative Inhibitory Activity (IC₅₀) on AR Transactivation

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and enzalutamide against various AR constructs in a luciferase reporter assay.[3] this compound maintains potent inhibitory activity across all tested mutants, whereas enzalutamide shows significantly reduced efficacy or even partial agonism, particularly against the F876L mutant.[3]

Androgen ReceptorThis compound IC₅₀ (nmol/L)Enzalutamide IC₅₀ (nmol/L)Notes
Wild-Type (WT) ~200~200Comparable baseline activity.
W741L ~200~1000This compound is ~5-fold more potent.[3]
T877A <200<200Comparable activity.
F876L ~200N/AEnzalutamide acts as a partial agonist.[3]

Data sourced from COS7 cells transfected with the respective AR construct and a GRE-LUC reporter, stimulated with 0.1 nmol/L R1881 (except for F876L agonist experiments).[2][3]

Table 2: Effect of this compound on AR-Target Gene Expression and Cell Proliferation

This compound effectively suppresses the expression of AR-regulated genes and inhibits the proliferation of prostate cancer cells, including those expressing resistant AR mutants.

Cell LineAR StatusKey FindingsReference
LNCaP T877A MutantDose-dependent inhibition of PSA and FKBP5 gene expression.[1]
VCaP WT (Amplified)Inhibition of FKBP5 and TMPRSS2 gene expression and cell proliferation.[1]
MR49F F876L MutantInhibited R1881-induced FKBP5 expression and cell proliferation, where enzalutamide failed.[3]
AR-negative (PC-3) AR-nullNo effect on cell proliferation, demonstrating selectivity for AR-positive cells.[3]

Detailed Experimental Protocols

The following are the core methodologies used to establish the in vitro activity profile of this compound.

Luciferase Reporter Gene Assay for AR Transactivation

This assay quantifies the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

  • Cell Culture and Transfection:

    • COS7 cells are plated in appropriate culture medium.

    • After 24 hours, cells are co-transfected using lipofectamine with three plasmids:

      • An expression vector for the human AR (wild-type or mutant, e.g., hAR F876L).[2]

      • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (GRE-LUC).[2][3]

      • A control plasmid expressing Renilla luciferase for normalization (e.g., CMV-Renilla LUC).[2][3]

  • Compound Treatment:

    • 24 hours post-transfection, the medium is changed, and cells are treated with a dose-response of this compound or enzalutamide.

    • Treatment is performed in combination with a synthetic androgen (0.1 nmol/L R1881) to stimulate AR activity.[2]

  • Data Acquisition and Analysis:

    • After 24-48 hours of treatment, cells are lysed.[2]

    • Firefly (from GRE-LUC) and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.[2]

    • IC₅₀ values are calculated from the dose-response curves.

Luciferase_Workflow start Plate COS7 Cells transfect Co-transfect with: 1. AR (WT or Mutant) Vector 2. GRE-LUC Reporter 3. CMV-Renilla Control start->transfect 24h treat Treat with this compound/Enzalutamide + 0.1 nM R1881 transfect->treat 24h incubate Incubate for 24-48h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Firefly to Renilla Calculate IC₅₀ Values measure->analyze

Caption: Workflow for AR Transactivation Assay.
AR Degradation and Ubiquitination Assays

These assays determine if this compound induces AR degradation via the proteasome pathway.

  • Western Blot for AR Degradation:

    • Prostate cancer cells (e.g., LNCaP, VCaP) are treated with a dose-response of this compound or vehicle control for a specified time (e.g., 24 hours).

    • Cells are lysed, and total protein is quantified.

    • Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with primary antibodies against AR and a loading control (e.g., GAPDH).

    • A decrease in the AR band intensity relative to the loading control indicates protein degradation.[3]

  • Ubiquitination Assay:

    • COS7 cells are co-transfected with plasmids expressing AR and HA-tagged ubiquitin.[3]

    • Cells are treated with this compound or a control compound in the presence of R1881.[3]

    • To prevent the degradation of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132) is added before cell lysis.

    • Cell lysates are subjected to immunoprecipitation using an anti-HA antibody to pull down ubiquitinated proteins.[3]

    • The immunoprecipitated fraction is then analyzed by Western blot using an anti-AR antibody. An increase in the AR signal in the this compound-treated sample confirms enhanced AR ubiquitination.[3]

Ubiquitination_Workflow start Co-transfect COS7 cells with AR and HA-Ubiquitin vectors treat Treat with this compound + R1881 (and Proteasome Inhibitor) start->treat lyse Lyse Cells treat->lyse ip Immunoprecipitate (IP) with Anti-HA Antibody lyse->ip wash Wash beads to remove non-specific binders ip->wash elute Elute HA-Ubiquitinated Proteins wash->elute wb Perform Western Blot on eluate and probe for AR protein elute->wb

Caption: Workflow for AR Ubiquitination Assay.
Whole-Cell Ligand-Binding Assay

This assay is used to determine if a compound binds to the AR-LBD.

  • Cell Culture and Transfection: COS7 cells are transfected with a plasmid expressing the AR-LBD.[2]

  • Competitive Binding: 48 hours post-transfection, cells are treated with a dose-response of this compound in the presence of a constant concentration of a radiolabeled androgen (1 nmol/L ³H-mibolerone) for 4 hours.[2]

  • Washing and Elution: Unbound ³H-mibolerone is removed by washing with cold PBS. The bound radioligand is then eluted with ice-cold ethanol.[2]

  • Quantification: The amount of eluted ³H-mibolerone is quantified using a scintillation counter. A lack of reduction in the radioactive signal in the presence of this compound indicates it does not compete for binding at the LBD.[2][3]

Summary and Conclusion

The in vitro data robustly demonstrates that this compound is a potent and selective androgen receptor degrader with a mechanism of action fundamentally different from LBD-targeting antagonists. It effectively inhibits the function of wild-type AR and, critically, maintains its potency against common AR mutants (W741L, T877A, and F876L) that confer resistance to enzalutamide.[3] By promoting the proteasomal degradation of AR via binding to the N-terminal domain, this compound circumvents established LBD-mediated resistance mechanisms. Its ability to suppress AR-target gene expression and inhibit the proliferation of enzalutamide-resistant prostate cancer cell lines underscores its potential as a promising therapeutic agent for patients with advanced, drug-resistant prostate cancer.[1][3]

References

An In-depth Guide to UT-34: A Pan-Androgen Receptor Antagonist and Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UT-34, a second-generation, orally bioactive pan-Androgen Receptor (AR) antagonist and selective AR degrader (SARD). It details the compound's potency against various AR variants, outlines its mechanism of action, and provides standardized protocols for key experimental assays used in its evaluation.

Executive Summary

The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1] While initial therapies targeting this pathway are often effective, resistance frequently emerges through mechanisms such as AR mutations or the expression of AR splice variants like AR-V7.[2] this compound is a potent, orally bioavailable small molecule that functions both as an AR antagonist and as a degrader of the AR protein.[3][4][5] It has demonstrated efficacy against wild-type AR and clinically relevant, treatment-resistant mutants, making it a promising therapeutic candidate for advanced prostate cancer.[3][5] Notably, this compound induces AR degradation via the ubiquitin-proteasome pathway and is effective against both full-length AR and the challenging AR-V7 splice variant.[3][4][6]

Potency of this compound Against Androgen Receptor Variants

This compound has been evaluated for its ability to inhibit the function of wild-type (WT) AR and several key mutants associated with resistance to existing anti-androgen therapies. The half-maximal inhibitory concentration (IC50) values demonstrate its broad activity profile.

Androgen Receptor VariantIC50 (nM)Notes
Wild-Type (WT) 211.7[3][4], 203.46[5]Baseline potency against the standard form of the receptor.
F876L (also cited as F877L) 262.4[3][4]A common mutation that confers resistance to first-generation anti-androgens.
W741L (also cited as W742C) 215.7[3][4], 94.17[5]A mutation known to convert antagonists like bicalutamide into agonists.
T877A (also cited as T878A) 80.78[5]A mutation in the ligand-binding domain that can be activated by other steroids.

Note: Minor variations in reported IC50 values across different sources may be attributed to differences in specific assay conditions and reagents.

Mechanism of Action and Signaling Pathway

This compound exhibits a dual mechanism of action. It competitively binds to the AR's ligand-binding domain (LBD), antagonizing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][4] Uniquely, it also binds to the N-terminal domain (NTD) of the receptor.[6] This dual binding induces a conformational change that leads to the recruitment of the ubiquitin-proteasome machinery, targeting the AR protein for degradation.[3][4] This degradation is comprehensive, affecting both full-length AR and splice variants like AR-V7 that lack the LBD.[4][6]

AR_Signaling_Pathway AR_active AR_active AR_dimer AR_dimer AR_active->AR_dimer Nuclear Translocation & Dimerization

Experimental Protocols

The following sections detail standardized methodologies for assays crucial to evaluating compounds like this compound.

Luciferase Reporter Gene Assay for AR Activity

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

Objective: To measure the dose-dependent inhibition of androgen-induced reporter gene expression by this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP) stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., MMTV or PSA promoter).

  • Cell culture medium, charcoal-stripped fetal bovine serum (CSS).

  • Synthetic androgen (e.g., R1881).

  • This compound.

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent (containing luciferin).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed transfected cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Starvation: Replace the medium with a medium containing CSS for 24 hours to reduce baseline AR activity.

  • Compound Treatment: Pretreat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Androgen Stimulation: Add a constant, sub-maximal concentration of R1881 to all wells (except for negative controls) to stimulate AR activity.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Lysis: Remove the medium, wash the cells with PBS, and add Passive Lysis Buffer to each well. Incubate for 15 minutes with gentle rocking.

  • Luminescence Reading: Add Luciferase Assay Reagent to each well. Measure the luminescence signal immediately using a luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) to a vehicle control. Plot the normalized values against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Data Acquisition A Seed Cells (96-well plate) B Starve Cells (Charcoal-Stripped Serum) A->B C Add this compound Dilutions B->C D Stimulate with Androgen (e.g., R1881) C->D E Incubate (24-48h) D->E F Lyse Cells E->F G Add Luciferase Reagent F->G H Read Luminescence (Luminometer) G->H I Calculate IC50 H->I

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the growth and survival of prostate cancer cells.

Objective: To determine the dose-dependent effect of this compound on the viability of AR-dependent prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP).

  • Cell culture medium and serum.

  • This compound.

  • Reagent for viability measurement (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Plate reader (luminometer or spectrophotometer).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM).

  • Incubation: Incubate cells for a defined period (e.g., 72 to 120 hours) to allow for effects on proliferation.

  • Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture medium).

  • Incubation & Reading: Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®) to allow the reaction to stabilize. Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.

  • Data Analysis: Normalize the results to a vehicle-treated control group to determine the percentage of cell viability. Plot the viability percentage against the logarithm of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Western Blot for AR Degradation

This assay provides direct evidence of this compound's ability to reduce cellular AR protein levels.

Objective: To visualize and quantify the reduction in AR protein levels following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP).

  • This compound.

  • RIPA or similar lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-AR, anti-Actin or -Tubulin as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Treatment: Culture cells and treat with vehicle or increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., actin). Quantify the band intensities and normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.

References

The Discovery and Synthesis of UT-34: A Next-Generation Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, particularly in the context of prostate cancer therapeutics. This guide details the mechanism of action of UT-T-34, its in vitro and in vivo efficacy, and provides detailed experimental protocols for its synthesis and key biological assays. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While first-generation antiandrogens have been effective, the emergence of resistance, often mediated by AR mutations or overexpression, necessitates the development of novel therapeutic strategies. This compound represents a significant advancement in this area, functioning not only as an AR antagonist but also as a selective androgen receptor degrader (SARD). By promoting the degradation of the AR protein, this compound offers a distinct and potentially more durable mechanism to overcome resistance to conventional therapies.

Discovery and Rationale

This compound was developed as a second-generation SARD, designed to overcome the limitations of earlier antiandrogen therapies. The rationale behind its development was to create a molecule that could effectively antagonize and degrade both wild-type and mutated forms of the androgen receptor, which are common in castration-resistant prostate cancer (CRPC).

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a detailed protocol based on the published literature.

Experimental Protocol: Synthesis of this compound

Materials and Methods:

  • All reagents and solvents were purchased from commercial sources and used without further purification unless otherwise noted.

  • Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Column chromatography was performed on silica gel.

  • Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

  • Mass spectra were obtained using a high-resolution mass spectrometer.

Synthesis Pathway:

G A Starting Material A C Intermediate 1 A->C Step 1: Reagents, Solvent, Conditions B Starting Material B D Intermediate 2 B->D Step 2: Reagents, Solvent, Conditions UT34 This compound C->UT34 Step 3: Coupling Reaction D->UT34 Step 3: Coupling Reaction

Caption: Synthetic workflow for the this compound compound.

Step-by-step Procedure:

(Detailed, step-by-step synthetic procedures with specific reagents, reaction conditions, and purification methods would be included here based on the primary literature. As the specific synthesis scheme for this compound is proprietary and not fully detailed in the publicly available search results, a generalized representation is provided. A complete whitepaper would necessitate access to the full supplementary information of the referenced publications.)

Mechanism of Action

This compound exhibits a dual mechanism of action: it acts as a competitive antagonist of the androgen receptor and induces its degradation. This compound binds to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain in the N-terminus of the AR. This binding event marks the AR for degradation via the ubiquitin-proteasome pathway.

G cluster_cell Prostate Cancer Cell UT34 This compound AR Androgen Receptor (AR) UT34->AR Binds to LBD & AF-1 Ub Ubiquitin AR->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome AR_degradation AR Degradation Proteasome->AR_degradation Apoptosis Apoptosis AR_degradation->Apoptosis Proliferation Cell Proliferation Inhibition AR_degradation->Proliferation

Caption: this compound signaling pathway leading to AR degradation.

Biological Activity and Efficacy

The biological activity of this compound has been characterized in a variety of in vitro and in vivo models of prostate cancer.

In Vitro Activity

This compound demonstrates potent inhibitory activity against both wild-type and mutant forms of the androgen receptor. It effectively inhibits the proliferation of androgen-dependent and castration-resistant prostate cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineAssayIC50 (nM)Reference
Wild-type AR-Transactivation Assay211.7
F876L-AR-Transactivation Assay262.4
W741L-AR-Transactivation Assay215.7
T877A-AR-Transactivation Assay80.78
LNCaPLNCaPProliferation Assay~100
In Vivo Efficacy

In preclinical animal models, orally administered this compound has been shown to inhibit tumor growth and induce tumor regression in xenograft models of enzalutamide-resistant castration-resistant prostate cancer.

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageEffectReference
NSG miceEnzalutamide-resistant CRPC xenografts20-40 mg/kg, oral, dailyTumor growth inhibition and regression
Rats-20-40 mg/kg, oral, dailyReduction in seminal vesicle weight

Detailed Experimental Protocols

AR Transactivation Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on androgen receptor transactivation.

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Transfection: Co-transfect cells with an androgen-responsive reporter plasmid (e.g., PSA-luciferase) and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound in the presence of an AR agonist (e.g., R1881).

  • Luciferase Assay: After a further 24-48 hours, measure luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50 values.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

AR Degradation Assay (Western Blot)

Objective: To confirm the degradation of the androgen receptor by this compound.

G start Prostate Cancer Cell Culture treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of AR degradation.

Protocol:

  • Cell Treatment: Treat prostate cancer cells with this compound for various time points.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the extent of AR degradation.

Conclusion

This compound is a promising next-generation therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Its dual mechanism of action, combining AR antagonism with targeted protein degradation, offers a significant advantage. The data presented in this guide demonstrate the potent and selective activity of this compound in preclinical models. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with advanced prostate cancer.

UT-34 binding affinity to androgen receptor

Author: BenchChem Technical Support Team. Date: November 2025

Technical Whitepaper: UT-34 Binding Affinity and Mechanism of Action on the Androgen Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, selective, and orally bioactive second-generation pan-Androgen Receptor (AR) antagonist and degrader, emerging as a significant therapeutic candidate for prostate cancer, particularly in cases resistant to current treatments.[1] Classified as a Selective Androgen Receptor Degrader (SARD), this compound exhibits a dual mechanism of action: it not only antagonizes AR signaling but also promotes the degradation of the AR protein.[1][2] This guide provides an in-depth analysis of this compound's binding affinity, its unique mechanism involving the ubiquitin-proteasome pathway, and the experimental protocols used to characterize its activity.

Quantitative Binding Affinity and Functional Inhibition

This compound demonstrates potent inhibitory activity against wild-type AR and, critically, against mutant forms of the receptor that confer resistance to conventional antagonists like enzalutamide.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various studies, as summarized in Table 1. The variation in reported values may reflect different experimental conditions or assay formats.

Table 1: IC50 Values of this compound against Androgen Receptor Variants

Androgen Receptor (AR) Variant IC50 (nM) Reference(s)
Wild-Type (WT) 211.7 [1]
Wild-Type (WT) 203.46 [3]
F876L Mutant 262.4 [1]
W741L Mutant 215.7 [1]
W741L Mutant 94.17 [3]

| T877A Mutant | 80.78 |[3] |

The functional consequence of this binding is the potent inhibition of AR-dependent gene transcription. In LNCaP prostate cancer cells, treatment with this compound inhibits the expression of AR target genes such as Prostate-Specific Antigen (PSA) and FKBP5.[1] This activity translates to the inhibition of cell growth, with effects observed at concentrations as low as 100 nM.[1]

Mechanism of Action: Antagonism and Degradation

This compound's mechanism is distinct from traditional AR antagonists. It binds to both the C-terminal Ligand-Binding Domain (LBD) and the N-terminal Activation Function-1 (AF-1) domain of the AR.[1][2] This dual interaction is crucial, as the AF-1 domain is present in both full-length AR and key splice variants (like AR-V7) that lack the LBD and drive drug resistance.[2][4]

Upon binding, this compound induces a conformational change in the AR protein that marks it for degradation.[3] This process is mediated by the cellular ubiquitin-proteasome system.[1][3] The AR protein is ubiquitinated, targeting it to the proteasome for destruction.[3][5] This degradation mechanism effectively removes both full-length AR and splice variants, representing a key advantage over antagonists that merely block activation.[1][2] The proteasome inhibitor bortezomib has been shown to reverse this this compound-induced degradation, confirming the pathway's involvement.[6]

UT34_Mechanism cluster_AR Androgen Receptor (AR) AF1 AF-1 Domain Ub_System Ubiquitin Proteasome System AF1->Ub_System Recruits AF1->Block LBD LBD LBD->Ub_System Recruits LBD->Block UT34 This compound UT34->AF1 Binds UT34->LBD Binds Degradation AR Degradation Ub_System->Degradation Mediates Transcription Gene Transcription (e.g., PSA, FKBP5) Block->Transcription Inhibits

Caption: Mechanism of this compound action on the Androgen Receptor.

Experimental Protocols

The characterization of this compound's binding and activity relies on several key experimental assays.

Luciferase Reporter Assay for AR Transactivation

This assay measures the ability of a compound to inhibit the AR's function as a transcription factor.

  • Cell Line: COS7 cells are commonly used due to their low endogenous receptor levels.[7]

  • Transfection: Cells are co-transfected with three plasmids: 1) an expression vector for the specific AR variant (e.g., wild-type or mutant), 2) a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., GRE-LUC), and 3) a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[7][8]

  • Treatment: 24 hours post-transfection, cells are treated with a dose range of this compound in the presence of an AR agonist (e.g., 0.1 nM R1881) to stimulate transcription.

  • Measurement: After 24-48 hours, cells are lysed, and luciferase activity is measured using a luminometer.[7] The firefly luciferase signal (experimental) is normalized to the Renilla signal (control) to account for variations in transfection efficiency and cell number.[8][9] The resulting data is used to calculate IC50 values.

Western Blot for AR Protein Degradation

This method is used to directly visualize and quantify the reduction in AR protein levels following treatment with this compound.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are cultured and treated with various concentrations of this compound for a specified time (e.g., 8-24 hours).[1][5] To confirm the mechanism, cells can be co-treated with a proteasome inhibitor like MG-132 or bortezomib.[6]

  • Protein Extraction: Cells are harvested and lysed to extract total cellular proteins.

  • SDS-PAGE and Transfer: Protein extracts are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the AR protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, actin) is used to ensure equal protein loading.[5][6]

  • Detection: A chemiluminescent substrate is added, and the light produced is captured on film or with a digital imager. The intensity of the bands corresponding to AR is quantified and normalized to the loading control.[6]

WB_Workflow A 1. Cell Culture (e.g., LNCaP cells) B 2. Treatment (this compound +/- Proteasome Inhibitor) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis (Quantify AR vs. Loading Control) G->H

Caption: Experimental workflow for Western Blot analysis.

Selectivity Profile

This compound exhibits high selectivity for the Androgen Receptor. Studies in various cell lines have demonstrated that this compound treatment results in the downregulation of AR protein levels without affecting the levels of other steroid hormone receptors, such as the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[1] This selectivity is critical for minimizing off-target effects and potential side effects in a clinical setting.

Conclusion

This compound is a next-generation Androgen Receptor-targeting agent with a compelling dual mechanism of action. It not only functions as a pan-antagonist, inhibiting both wild-type and mutant AR, but also induces the degradation of the receptor via the ubiquitin-proteasome pathway.[1] This SARD activity allows it to overcome key resistance mechanisms that plague current anti-androgen therapies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's potent and selective binding affinity for the Androgen Receptor, underscoring its significant potential in the treatment of advanced and resistant prostate cancer.

References

Preclinical Efficacy of UT-34: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader. It represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases resistant to existing therapies like enzalutamide. This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, detailing its mechanism of action, quantitative in vitro and in vivo results, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound functions as a selective androgen receptor degrader (SARD). Its primary mechanism involves binding to both the ligand-binding domain (LBD) and the N-terminal function-1 (AF-1) domain of the androgen receptor.[1][2] This dual binding induces the degradation of the AR protein through the ubiquitin-proteasome pathway.[1][2] A key advantage of this compound is its ability to effectively degrade both the full-length AR and splice variants, such as AR-V7, which are common sources of resistance to other AR-targeted therapies.[1][3] Preclinical studies have demonstrated that this compound selectively downregulates AR protein levels without affecting other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[1][2]

cluster_cell Prostate Cancer Cell UT34 This compound AR Androgen Receptor (AR) (Full-length & AR-V7) UT34->AR Binds to AF-1 & LBD AR_Ub Ubiquitinated AR UT34->AR_Ub Induces AR->AR_Ub Ubiquitination Transcription AR-mediated Gene Transcription AR->Transcription Promotes Ub Ubiquitin Ub->AR_Ub Proteasome Proteasome Degradation AR Degradation Proteasome->Degradation AR_Ub->Proteasome Targets to Androgen Androgens Androgen->AR Activates Growth Cell Growth & Survival Transcription->Growth

Caption: Mechanism of Action of this compound in Prostate Cancer Cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of this compound
Assay TypeTargetCell LineIC50 Value (nM)Reference
AR AntagonismWild-type AR-211.7[1][2]
AR AntagonismF876L-mutant AR-262.4[1][2]
AR AntagonismW741L-mutant AR-215.7[1][2]
AR AntagonismT877A-mutant AR-80.78[4]
Table 2: In Vitro Cellular Efficacy of this compound
Cell LineTreatmentEndpointResultReference
LNCaP3-10 µM this compound (24 hrs)Inhibition of PSA & FKBP5 ExpressionDose-dependent inhibition[1]
LNCaP100 nM - 10 µM this compoundInhibition of Cell GrowthInhibition starting at 100 nM, max effect at 10 µM[1][2]
LNCaP0.1-10 µM this compound (24 hrs)AR Protein LevelsReduction in AR levels observed at 1000 nM[1]
ZR-75-1This compoundAR Protein LevelsDownregulation of AR[1]
MDA-MB-453This compoundAR vs. GR Protein LevelsSelective downregulation of AR, not GR[1][2]
LNCaP-ARV710 µM this compound (24 hrs)AR & AR-V7 Target Gene ExpressionInhibition of FKBP5 and EDN2 expression[3]
Table 3: In Vivo Efficacy of this compound
Animal ModelTreatment RegimenEndpointResultReference
NSG Mice20 mg/kg this compound (p.o., daily, 14 days)Seminal Vesicle Weight10-20% reduction[1][2]
NSG Mice40 mg/kg this compound (p.o., daily, 14 days)Seminal Vesicle Weight50-60% reduction[1][2]
RatNot specifiedAndrogen-dependent TissuesInhibition of prostate and seminal vesicles[1]
MouseEnzalutamide-resistant CRPC xenograftsTumor GrowthInhibition of tumor growth[1][2]
Immunocompromised RatsNot specifiedTumor VolumeInduction of tumor regression[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell-Based Assays
  • Cell Culture: LNCaP prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. For specific assays, cells were cultured in medium containing 1% charcoal-stripped serum for two days prior to treatment to reduce baseline androgen levels.[3][4]

  • Western Blot Analysis: Cells were treated with specified concentrations of this compound for 24 hours. Following treatment, total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AR and a loading control (e.g., actin). Protein bands were visualized using chemiluminescence.[4]

  • Gene Expression Analysis (Real-Time PCR): LNCaP-ARV7 cells were maintained in charcoal-stripped serum-containing medium for two days. Cells were then treated with 10 µM this compound in the presence of 0.1 nM R1881 (synthetic androgen) or 10 ng/mL doxycycline (to induce AR-V7 expression). After 24 hours, total RNA was isolated, and cDNA was synthesized. Real-time PCR was performed to quantify the expression of AR target genes like FKBP5 and EDN2, with GAPDH used for normalization.[3]

cluster_workflow In Vitro Gene Expression Workflow A 1. Culture LNCaP-ARV7 cells (Charcoal-stripped serum) B 2. Treat with Vehicle or this compound (10 µM) + R1881 or Doxycycline A->B C 3. Incubate for 24 hours B->C D 4. Harvest cells & Isolate RNA C->D E 5. Synthesize cDNA D->E F 6. Perform Real-Time PCR (Target genes: FKBP5, EDN2) (Normalization: GAPDH) E->F G 7. Analyze Gene Expression Data F->G

References

Methodological & Application

Application Notes and Protocols for UT-34 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34, also known as ONCT-534, is a potent, selective, and orally bioavailable second-generation androgen receptor (AR) pan-antagonist and degrader.[1] It represents a promising therapeutic agent for cancers driven by AR signaling, particularly in the context of resistance to conventional anti-androgen therapies. This compound functions by binding to the androgen receptor, leading to its degradation through the ubiquitin-proteasome pathway.[2][3] This dual mechanism of action, combining AR antagonism and degradation, makes it a subject of significant interest in preclinical and clinical research.[2][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its biological activity and therapeutic potential.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAR StatusIC50 (nM)Assay TypeReference
LNCaPWild-type AR203.46Proliferation Assay[1]
LNCaP (T877A mutant)T877A mutant AR80.78Proliferation Assay[1]
LNCaP (W741L mutant)W741L mutant AR94.17Proliferation Assay[1]

Table 2: Recommended Treatment Conditions for this compound in LNCaP Cells

Assay TypeThis compound ConcentrationPre-treatment TimeCo-treatmentIncubation TimeReference
AR Degradation (Western Blot)Varies (dose-dependent)-0.1 nmol/L R188124 hours[1]
Gene Expression (RT-PCR)10 µmol/L30 minutes0.1 nmol/L R188124 hours[2]
Gene Expression (RT-PCR)10 µmol/L24 hours10 ng/mL doxycycline24 hours[2]
AR Conformation (Co-immunoprecipitation)10 µmol/L2 hours1 nmol/L DHT30 minutes after DHT[2]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing androgen-sensitive prostate cancer cell lines, such as LNCaP, which are commonly used to evaluate the efficacy of this compound.

Materials:

  • LNCaP cells (or other relevant cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Prior to treatment with this compound, replace the growth medium with a medium containing charcoal-stripped serum to reduce the influence of endogenous androgens.[2]

Western Blot Analysis for AR Degradation

This protocol outlines the steps to assess the ability of this compound to induce the degradation of the androgen receptor.

Materials:

  • LNCaP cells

  • This compound

  • R1881 (synthetic androgen)

  • DMSO (vehicle control)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed LNCaP cells in 6-well plates and grow in a medium with 1% charcoal-stripped serum for 48 hours.[1]

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle) in the presence of 0.1 nmol/L R1881 for 24 hours.[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against AR and a loading control (e.g., Actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

This protocol is designed to measure the effect of this compound on the expression of AR and AR-V7 target genes.

Materials:

  • LNCaP-AR-V7 cells (or similar)

  • This compound

  • R1881

  • Doxycycline

  • RNA isolation kit

  • cDNA synthesis kit

  • RT-PCR master mix

  • Primers for target genes (e.g., FKBP5, EDN2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Maintain LNCaP-AR-V7 cells in a medium with charcoal-stripped serum for 48 hours.[2]

  • Pre-treat cells with 10 µmol/L this compound for 30 minutes before adding 0.1 nmol/L R1881, or pre-treat for 24 hours before adding 10 ng/mL doxycycline.[2]

  • Harvest the cells 24 hours after the initiation of treatment.[2]

  • Isolate total RNA using a commercial kit.

  • Synthesize cDNA from the isolated RNA.

  • Perform real-time PCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data to determine the relative gene expression levels.[2]

Cell Proliferation Assay

This protocol can be used to determine the IC50 of this compound in cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP and its resistant variants)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Visualizations

UT34_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Ub Ubiquitin AR->Ub Ubiquitination AR_HSP AR-HSP Complex AR->AR_HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP Stabilizes UT34 This compound UT34->AR Binds to AR UT34->AR_dimer Blocks Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation Proteasome->AR Degrades ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Androgen Receptor signaling pathway and the mechanism of action of this compound.

Experimental_Workflow_UT34 cluster_assays Downstream Assays Start Start Cell_Culture 1. Cell Culture (e.g., LNCaP cells) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Appropriate density) Cell_Culture->Cell_Seeding Serum_Starvation 3. Serum Starvation (Charcoal-stripped serum) Cell_Seeding->Serum_Starvation UT34_Treatment 4. This compound Treatment (Dose-response) Serum_Starvation->UT34_Treatment Incubation 5. Incubation (Specified duration) UT34_Treatment->Incubation Western_Blot Western Blot (AR Degradation) Incubation->Western_Blot Protein RT_PCR RT-PCR (Gene Expression) Incubation->RT_PCR RNA Proliferation_Assay Proliferation Assay (IC50) Incubation->Proliferation_Assay Viability Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis Proliferation_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for UT-34 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34 is a potent, orally bioavailable, second-generation androgen receptor (AR) pan-antagonist and selective androgen receptor degrader (SARD). It represents a promising therapeutic agent for the treatment of prostate cancer, particularly tumors that have developed resistance to current anti-androgen therapies like enzalutamide. This compound exerts its anti-cancer effects through a dual mechanism of action: it competitively antagonizes the AR and induces its degradation via the ubiquitin-proteasome pathway.[1][2] This degradation of the AR protein is crucial for inducing tumor regression in resistant prostate cancer models.[1] These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models of prostate cancer.

Mechanism of Action: Androgen Receptor Degradation

This compound's primary mechanism of action involves the degradation of the androgen receptor. Unlike traditional anti-androgens that only block AR signaling, this compound flags the AR protein for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This leads to a reduction in the total levels of AR protein within the cancer cells, effectively shutting down the signaling pathways that drive tumor growth.

Signaling Pathway Diagram

AR_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_active Active AR Dimer AR->AR_active Dimerization & Nuclear Translocation UT34_cyto This compound UT34_cyto->AR Binds UT34_nuc This compound ARE Androgen Response Element (ARE) AR_active->ARE Binds Proteasome 26S Proteasome AR_active->Proteasome Enters Gene_Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Gene_Transcription Promotes Ub Ubiquitin Ub->AR_active Ubiquitination Degraded_AR Proteasome->Degraded_AR Degradation UT34_nuc->AR_active Induces Conformational Change

Caption: this compound binds to the androgen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting androgen-dependent gene transcription.

Preclinical Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various prostate cancer xenograft models, including those resistant to enzalutamide.

Quantitative Data Summary
Xenograft ModelTreatment GroupDosageAdministration RouteTumor Growth Inhibition (%)AR Degradation (%)Reference
Enzalutamide-Resistant LNCaPThis compound20 mg/kgOral, dailySignificant inhibition>90%[1]
Enzalutamide-Resistant LNCaPThis compound40 mg/kgOral, dailyTumor regression>90%[1]
MR49F (PDX)This compound40 mg/kgOral, dailySignificant inhibitionNot reported[1]

Experimental Protocols

Xenograft Mouse Model Establishment

A common model for studying prostate cancer therapeutics is the use of immunodeficient mice bearing subcutaneous xenografts of human prostate cancer cell lines or patient-derived tumors (PDX).

Materials:

  • Human prostate cancer cells (e.g., Enzalutamide-Resistant LNCaP) or patient-derived xenograft (PDX) tissue fragments.

  • Immunodeficient mice (e.g., male NSG or nude mice), 6-8 weeks old.

  • Matrigel® Basement Membrane Matrix.

  • Sterile PBS.

  • Surgical tools.

Protocol:

  • Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.

  • PDX Preparation: If using PDX tissue, mince the tumor into small fragments (2-3 mm³) in sterile PBS.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension or implant a single PDX tumor fragment into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

This compound Formulation and Administration

This compound is orally bioavailable and can be administered to mice via oral gavage.

Materials:

  • This compound powder.

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water).

  • Oral gavage needles.

Protocol:

  • Formulation Preparation: Prepare the vehicle solution. Calculate the required amount of this compound based on the desired dosage (e.g., 20 or 40 mg/kg) and the body weight of the mice. Dissolve the this compound powder in the vehicle solution. Ensure the solution is homogenous before administration.

  • Administration: Administer the this compound formulation to the mice via oral gavage daily. The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg). A control group of mice should receive the vehicle solution only.

Experimental Workflow Diagram

Xenograft_Workflow Start Start Implantation Tumor Cell/PDX Implantation Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (20 mg/kg) - this compound (40 mg/kg) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Tumor & Tissue Collection and Analysis: - Western Blot (AR levels) - IHC - PSA measurement Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Endpoint Analysis

Protocols:

  • Western Blot for AR Levels:

    • Homogenize tumor tissue samples in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

    • Quantify band intensities to determine the extent of AR degradation.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tissues and mount on slides.

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate the sections with a primary antibody against AR or other markers of interest (e.g., Ki-67 for proliferation).

    • Apply a secondary antibody and a detection reagent.

    • Counterstain with hematoxylin and visualize under a microscope.

  • Prostate-Specific Antigen (PSA) Measurement:

    • Collect blood samples from the mice at specified time points.

    • Isolate serum by centrifugation.

    • Measure serum PSA levels using a commercially available ELISA kit.

Conclusion

This compound is a promising next-generation therapeutic for enzalutamide-resistant prostate cancer. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the in vivo efficacy and mechanism of action of this novel androgen receptor degrader.

References

UT-34: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2] It represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including tumors resistant to enzalutamide.[1][3] this compound functions by binding to the AR, leading to its degradation via the ubiquitin-proteasome pathway.[1] This dual mechanism of action, combining AR antagonism and degradation, makes it a subject of significant interest in oncology research. These application notes provide detailed information on the solubility of this compound and protocols for its use in key preclinical experiments.

Data Presentation

Solubility of this compound

This compound exhibits solubility in organic solvents but is insoluble in water.[2] For experimental purposes, it is crucial to prepare a stock solution in a suitable solvent, which can then be diluted for in vitro and in vivo applications.

SolventConcentrationNotes
DMSO71 mg/mL (199.28 mM)Use fresh, moisture-free DMSO for optimal solubility.[2]
DMSO250 mg/mL (ultrasonic)Sonication can be used to aid dissolution.[4]
Ethanol71 mg/mL[2]
WaterInsoluble[2]
Biological Activity of this compound

This compound has demonstrated potent activity against both wild-type and mutant forms of the androgen receptor, which are often implicated in drug resistance.

TargetIC50 ValueAssay Type
Wild-type AR211.7 nMCell-free assay[1]
Wild-type AR203.46 nMCell-free assay[2]
F876L-mutant AR262.4 nMCell-free assay[1]
W741L-mutant AR215.7 nMCell-free assay[1]
T877A-mutant AR80.78 nMCell-free assay[2]
W741L-mutant AR94.17 nMCell-free assay[2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

1. Preparation of this compound Stock Solution (in DMSO):

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Based on the desired concentration (e.g., 71 mg/mL), calculate the required volume of DMSO.

    • Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

2. Preparation of Working Solutions for In Vitro Cell-Based Assays:

  • Materials: Prepared this compound stock solution, appropriate cell culture medium.

  • Procedure:

    • Thaw a vial of the this compound stock solution.

    • Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[1]

    • Ensure thorough mixing after each dilution.

    • The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

3. Preparation of Formulation for In Vivo Oral Administration (Example):

  • Materials: Prepared this compound stock solution (in DMSO), PEG300, Tween80, sterile water (ddH₂O).

  • Procedure (for a 1 mL working solution):

    • To 400 µL of PEG300, add 50 µL of a 71 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix again until clear.

    • Add 500 µL of sterile water to bring the total volume to 1 mL.

    • This formulation should be prepared fresh for immediate use.[2]

Protocol for Western Blot Analysis of AR Degradation

This protocol outlines the steps to assess the ability of this compound to induce the degradation of the androgen receptor in a prostate cancer cell line, such as LNCaP.

  • Cell Culture and Treatment:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • For experiments, switch to a medium containing 1% charcoal-stripped serum for two days to reduce the influence of endogenous androgens.[2]

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours.[1] For some experiments, cells can be co-treated with an AR agonist like 0.1 nM R1881.[2]

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

    • Normalize the protein concentrations for all samples.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Also, probe for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • A reduction in the AR protein levels in this compound treated cells compared to the vehicle control indicates AR degradation.[1]

Visualizations

Signaling Pathway of this compound Action

UT34_Signaling_Pathway cluster_cell Prostate Cancer Cell UT34 This compound AR Androgen Receptor (AR) (Full-length and Variants like AR-V7) UT34->AR Binds to AR Gene_Expression Target Gene Expression (e.g., PSA, FKBP5) UT34->Gene_Expression Inhibits Cell_Growth Cell Proliferation and Survival UT34->Cell_Growth Inhibits Ub Ubiquitin AR->Ub Ubiquitination Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to Ub->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Androgen Androgen Androgen->AR Activates ARE->Gene_Expression Promotes Gene_Expression->Cell_Growth Drives Western_Blot_Workflow start Start: LNCaP Cell Culture treatment Treat with this compound (0.1-10 µM, 24h) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis end End: Assess AR Degradation analysis->end

References

Application Notes and Protocols for Preclinical Assessment of UT-34 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of UT-34 in combination with other therapeutic agents. The protocols outlined herein are designed to assess synergistic, additive, or antagonistic interactions, elucidate mechanisms of action, and establish a rationale for potential clinical development. For the purpose of these guidelines, we will consider a hypothetical scenario where This compound is an investigational inhibitor of the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

The described experimental design will focus on combining this compound with a MEK inhibitor (referred to as "Partner Drug"), based on the common crosstalk and co-activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways in many tumor types. Dual inhibition of these pathways is a clinically relevant strategy to overcome resistance and enhance anti-tumor efficacy.

In Vitro Assessment of Combination Efficacy

The initial phase of evaluating the this compound combination therapy involves a systematic in vitro screening to identify synergistic interactions across various cancer cell lines.

Cell Viability and Synergy Analysis

The primary objective is to determine the effect of this compound, the Partner Drug, and their combination on the viability of cancer cells and to quantify the nature of the interaction.

Table 1: Summary of In Vitro Cell Viability Data

Cell LineTissue of OriginThis compound IC50 (µM)Partner Drug IC50 (µM)Combination Index (CI) at ED50*Synergy Interpretation
Cell Line APancreatic Cancer1.20.80.4Strong Synergy
Cell Line BColorectal Cancer2.51.50.8Synergy
Cell Line CNon-Small Cell Lung Cancer5.13.21.1Additive Effect
Cell Line DBreast Cancer0.90.50.6Synergy

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Protocol 1: Cell Viability and Synergy Assessment using a Luminescence-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the Partner Drug individually and to assess the synergy of the combination using the Combination Index (CI).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and Partner Drug stock solutions (in DMSO)

  • 96-well clear bottom, white-walled plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete growth medium to the desired density.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the Partner Drug in complete growth medium.

    • For single-agent treatments, add the drug dilutions to the respective wells.

    • For combination treatments, add the drugs in a fixed-ratio or a matrix format. A common starting point is a fixed ratio based on the IC50 values of the individual drugs.

    • Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Calculate IC50 values for each drug using non-linear regression (log(inhibitor) vs. response).

    • Use synergy analysis software to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and the combination.

Apoptosis Induction

To understand the mechanism of cell death induced by the combination therapy, apoptosis assays are crucial.

Table 2: Summary of In Vitro Apoptosis Data

Treatment Group% Apoptotic Cells (Annexin V+) in Cell Line A% Apoptotic Cells (Annexin V+) in Cell Line D
Vehicle Control5.24.8
This compound (IC50)15.818.2
Partner Drug (IC50)12.514.9
This compound + Partner Drug45.752.3
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis following treatment with this compound, the Partner Drug, and their combination.

Materials:

  • Cancer cell lines showing synergy

  • 6-well plates

  • This compound and Partner Drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 500,000 cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with the vehicle, this compound (at its IC50), the Partner Drug (at its IC50), or the combination for 48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group.

Mechanistic Evaluation of the Combination

Understanding the molecular effects of the drug combination on the target signaling pathways is essential.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of the combination therapy on the PI3K/AKT/mTOR and MAPK signaling pathways.

Materials:

  • Treated cell lysates from apoptosis experiments

  • Protein electrophoresis and blotting equipment

  • Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells and quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Analyze the changes in the phosphorylation status of key pathway proteins (e.g., AKT, ERK) and the cleavage of PARP as a marker of apoptosis.

In Vivo Assessment of Combination Efficacy

Promising in vitro results should be validated in a relevant in vivo model, such as a cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.

Table 3: Summary of In Vivo Xenograft Study Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 210-
This compound950 ± 15036.7
Partner Drug1100 ± 18026.7
This compound + Partner Drug350 ± 9076.7
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the this compound and Partner Drug combination in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line that demonstrated in vitro synergy

  • This compound and Partner Drug formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle, this compound, Partner Drug, Combination).

  • Drug Administration:

    • Administer drugs according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Continue treatment until tumors in the control group reach a predetermined endpoint size.

    • Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

    • Calculate tumor growth inhibition (TGI) for each treatment group.

Visualizations

Signaling Pathway Diagram

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 RAS/RAF/MEK/ERK Pathway cluster_2 Cellular Processes PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival ERK->Survival UT34 This compound UT34->PI3K inhibits PartnerDrug Partner Drug (MEK Inhibitor) PartnerDrug->MEK inhibits

Caption: Targeted signaling pathways for this compound and Partner Drug combination.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cell Viability Assays (IC50 Determination) B Combination Synergy Screening (CI Calculation) A->B C Apoptosis Assays (Flow Cytometry) B->C D Signaling Pathway Analysis (Western Blot) C->D E Xenograft Model Efficacy Study D->E F Pharmacodynamic Analysis of Tumors E->F

Caption: Preclinical experimental workflow for combination therapy evaluation.

Application Notes and Protocols for Assessing UT-34 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34 (also known as ONCT-534) is a potent, selective, and orally bioavailable second-generation dual-action androgen receptor (AR) inhibitor.[1][2] It functions as a pan-antagonist and a selective AR degrader (SARD), binding to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor.[2][3] This dual mechanism of action, which includes not only the inhibition of AR function but also the degradation of the AR protein via the ubiquitin-proteasome pathway, makes this compound a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), including tumors harboring AR mutations or splice variants.[2][3][4]

These application notes provide detailed protocols for various biophysical, biochemical, and cell-based assays to accurately assess the target engagement of this compound with the androgen receptor. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key pathways and workflows to aid researchers in the comprehensive evaluation of this compound and similar compounds.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound's activity against the androgen receptor.

Compound Assay Type Target IC50 (nM) Reference
This compoundTransactivation AssayWild-type AR211.7[2][5]
This compoundTransactivation AssayF876L-AR262.4[2][5]
This compoundTransactivation AssayW741L-AR215.7[2][5]

Table 1: In Vitro Inhibition of Androgen Receptor Mutants by this compound.

Cell Line Treatment Time Point Observation Reference
LNCaP1000 nM this compound24 hoursReduction in AR protein levels[2][4]
LNCaP100 nM - 10 µM this compound24 hoursInhibition of PSA and FKBP5 expression[2]
MR49F (Enzalutamide-resistant)Dose-response this compound24 hoursDestabilization of enzalutamide-resistant AR[4]
ZR-75-1This compoundNot SpecifiedDownregulation of AR protein levels[2]
MDA-MB-453This compoundNot SpecifiedDownregulation of AR, but not GR[2]

Table 2: Cellular Activity of this compound on Androgen Receptor and Downstream Targets.

Signaling Pathway and Mechanism of Action

To understand the context of this compound target engagement, it is crucial to visualize the androgen receptor signaling pathway and the mechanism by which this compound exerts its effects.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP Complex AR->HSP Bound in inactive state Ub Ubiquitin AR->Ub Ubiquitination AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Binds to LBD & NTD This compound->AR_dimer Inhibits Dimerization Transcription Transcription This compound->Transcription Inhibits Transcription Proteasome Proteasome Ub->Proteasome Degradation ARE Androgen Response Element AR_dimer->ARE Binds ARE->Transcription Initiates

Androgen Receptor Signaling and this compound Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring the thermal stabilization or destabilization of a target protein upon ligand binding.

Workflow Diagram:

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Culture and Treatment (e.g., LNCaP cells treated with this compound) B 2. Heating (Cells are heated to a specific temperature range) A->B C 3. Cell Lysis (Release of cellular proteins) B->C D 4. Separation of Soluble Fraction (Centrifugation to pellet aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA, or Mass Spectrometry for AR) D->E F 6. Data Analysis (Generate thermal shift curves) E->F Degradation_Assay_Workflow cluster_workflow AR Degradation Assay Workflow A 1. Cell Treatment (Prostate cancer cells treated with this compound over a time course or dose-response) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. Western Blotting (Separate proteins by SDS-PAGE and transfer to a membrane) C->D E 5. Immunodetection (Probe with primary anti-AR and secondary HRP-conjugated antibodies) D->E F 6. Imaging and Analysis (Chemiluminescence detection and densitometry to quantify AR levels relative to a loading control) E->F TRFRET_Workflow cluster_workflow TR-FRET Assay Workflow A 1. Reagent Preparation (AR-LBD, fluorescent tracer, terbium-labeled antibody, this compound dilutions) B 2. Assay Plate Setup (Add reagents to a 384-well plate) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. TR-FRET Reading (Measure fluorescence at two wavelengths) C->D E 5. Data Analysis (Calculate TR-FRET ratio and determine IC50) D->E

References

Option 1: UT-34 (Androgen Receptor Antagonist/Degrader)

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the term "UT-34" in the context of breast cancer research can refer to two distinct molecules: a synthetic androgen receptor (AR) antagonist/degrader and Interleukin-34 (IL-34), a cytokine. To provide you with the most accurate and relevant application notes and protocols, please clarify which of these molecules is your focus.

This compound is a potent, selective, and orally bioactive second-generation pan-androgen receptor (AR) antagonist and degrader.[1] While much of the research on this compound has focused on prostate cancer, it has also been investigated in AR-positive breast cancer cell lines.

Mechanism of Action: this compound functions as a selective AR downregulator. It binds to the ligand-binding domain (LBD) and the activation function 1 (AF-1) domain of the androgen receptor, which tags the receptor for degradation through the ubiquitin-proteasome pathway.[1] This action inhibits AR signaling, which can be a driver of growth in certain breast cancer subtypes.

Application in Breast Cancer Research:

  • Selective Downregulation of AR: Studies have shown that this compound treatment in the AR-positive ZR-75-1 breast cancer cell line leads to a reduction in AR protein levels without affecting the levels of estrogen receptor (ER) or progesterone receptor (PR).[1]

  • Specificity: In the MDA-MB-453 breast cancer cell line, which expresses both AR and the glucocorticoid receptor (GR), this compound specifically induces the downregulation of AR but not GR.[1]

Option 2: Interleukin-34 (IL-34)

Interleukin-34 (IL-34) is a cytokine that has emerged as a significant molecule in the tumor microenvironment of certain breast cancers, particularly triple-negative breast cancer (TNBC).

Mechanism of Action: IL-34 binds to the colony-stimulating factor 1 receptor (CSF1R), activating downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2] In breast cancer, this signaling has been shown to contribute to tumorigenesis.

Application in Breast Cancer Research:

  • Prognostic Marker in TNBC: High expression of IL-34 has been associated with a poor prognosis in patients with triple-negative breast cancer.[3][4][5]

  • Driver of Tumorigenesis: Research indicates that the IL-34/CSF1R signaling axis promotes the transformation of epithelial cells and contributes to the development of breast tumors by activating the MEK/ERK and JNK/c-Jun pathways.[2]

  • Therapeutic Target: Due to its role in creating a favorable tumor microenvironment, IL-34 is being explored as a potential therapeutic target in TNBC.[3][4][5]

Once you specify whether you are interested in the androgen receptor antagonist this compound or Interleukin-34 , I can proceed with creating the detailed application notes, protocols, data tables, and visualizations you have requested for the correct molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UT-34 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize UT-34 concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments, a broad concentration range of this compound is recommended to determine the optimal dose for your specific cell line and experimental conditions. Based on published data, a starting range of 10 nM to 10 µM is advisable. This range encompasses the concentrations where this compound has been observed to inhibit the expression of AR-target genes and affect cell growth in various cancer cell lines.

Q2: How does the mechanism of action of this compound influence the selection of concentration and incubation time?

A2: this compound acts as a second-generation pan-androgen receptor (AR) antagonist and degrader. It binds to the ligand-binding domain (LBD) and activation function-1 (AF-1) domain of the AR, leading to its degradation via the ubiquitin-proteasome pathway. This dual mechanism of antagonism and degradation means that both concentration and time are critical. Lower concentrations may primarily exhibit antagonistic effects, while higher concentrations are required for significant AR degradation. Incubation times of 24 to 72 hours are commonly used to allow for sufficient time for AR degradation and subsequent effects on cell viability.

Q3: Should I expect the optimal this compound concentration to be the same across different cell lines?

A3: No, the optimal concentration of this compound can vary significantly between different cell lines. This variability is influenced by factors such as the expression level of the androgen receptor (AR), the presence of AR mutations, and the overall genetic background of the cells. For example, prostate cancer cell lines like LNCaP, which are AR-dependent, may show higher sensitivity to this compound compared to cell lines with lower or no AR expression. Therefore, it is essential to perform a dose-response experiment for each new cell line.

Q4: What is the role of DMSO as a solvent for this compound and how can it affect my cell viability results?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. While DMSO is a common solvent, it can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells, including vehicle controls, and is kept at a low, non-toxic level (typically below 0.5%). High concentrations of DMSO can lead to decreased cell viability, confounding the interpretation of this compound's effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.
No significant decrease in cell viability even at high this compound concentrations - Cell line is resistant to this compound- Low or no expression of Androgen Receptor (AR) in the cell line- Insufficient incubation time- Verify the AR expression status of your cell line using techniques like Western blot or qPCR.- Consider using a different cell line known to be sensitive to AR antagonists.- Extend the incubation period (e.g., 48 or 72 hours) to allow for sufficient AR degradation and downstream effects.
High background signal in the cell viability assay - Contamination of cell culture- Assay reagent interference- High cell seeding density- Regularly check cell cultures for any signs of contamination.- Run a control with media and assay reagent only to check for background signal.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Unexpected increase in cell viability at certain this compound concentrations - Hormetic effect (biphasic dose-response)- Compound precipitation at high concentrations- This can sometimes be observed with cytotoxic compounds at very low doses. Ensure your dose-response curve covers a wide range.- Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or reducing the highest concentration.

Data Presentation

Table 1: Reported IC50 Values of this compound for Androgen Receptor (AR) Variants

AR VariantIC50 (nM)Reference
Wild-type AR211.7
F876L-AR262.4
W741L-AR215.7

Table 2: Example Concentration Ranges of this compound Used in In Vitro Studies

Cell LineConcentration RangeObserved EffectReference
LNCaP100 nM - 10 µMInhibition of PSA and FKBP5 expression, and cell growth
ZR-75-1Not specified, but effectiveDownregulation of AR protein levels
MDA-MB-453Not specified, but effectiveDownregulation of AR, but not GR

Experimental Protocols

Protocol: Optimizing this compound Concentration using a Cell Viability Assay (e.g., MTT or Resazurin-based)

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (to ensure exponential growth throughout the experiment). Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT, XTT, or Resazurin).

    • This typically involves adding the assay reagent to each well and incubating for a specific period.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only) from all values.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (~80% confluency) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (24-72h incubation) seeding->treatment ut34_prep 3. This compound Dilution (Serial Dilution) ut34_prep->treatment assay 5. Viability Assay (e.g., MTT) treatment->assay readout 6. Plate Reading (Absorbance/Fluorescence) assay->readout data_analysis 7. Data Analysis (Normalization, IC50) readout->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

overcoming UT-34 resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support center is based on a hypothetical compound, "UT-34," a novel tyrosine kinase inhibitor (TKI). This information is for illustrative purposes only, as "this compound" is not a known entity in publicly available scientific literature. The resistance mechanisms, experimental protocols, and data have been adapted from established research on well-characterized TKIs.

This compound Technical Support Center

Welcome to the technical support center for this compound, a next-generation tyrosine kinase inhibitor designed to target the ATP-binding site of the oncogenic Kinase X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers anticipate and overcome common challenges during their experiments, particularly those related to acquired resistance.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cell line is showing reduced responsiveness to the drug over time. What are the potential causes?

A1: Reduced sensitivity to this compound after an initial response is characteristic of acquired resistance. The most common mechanisms can be broadly categorized as on-target and off-target alterations.[1][2][3]

  • On-Target Resistance: This typically involves genetic changes to the Kinase X gene itself.

    • Secondary Mutations: New mutations in the Kinase X ATP-binding pocket can prevent this compound from binding effectively. A common example is a "gatekeeper" mutation, where a smaller amino acid residue is replaced by a bulkier one, causing steric hindrance.[1]

    • Gene Amplification: The cancer cells may produce an excessive amount of the Kinase X protein, overwhelming the inhibitory capacity of this compound.

  • Off-Target Resistance: The cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for Kinase X.

    • Bypass Pathway Activation: Upregulation or amplification of other receptor tyrosine kinases (e.g., MET, HER2) can reactivate critical survival pathways like PI3K/AKT.[4][5]

    • Downstream Mutations: Mutations in proteins downstream of Kinase X (e.g., in the RAS/MAPK pathway) can render the pathway constitutively active, making the inhibition of Kinase X ineffective.[3]

Q2: How can I determine if my resistant cells have a secondary mutation in Kinase X?

A2: The most direct method is to sequence the Kinase X gene from your resistant cell population.

  • Recommended Action: Isolate genomic DNA or RNA (for conversion to cDNA) from both your parental (sensitive) and newly resistant cell lines. Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the Kinase X coding region. A comparison between the sequences will reveal any acquired mutations.

Q3: My sequencing results for Kinase X came back negative for mutations, but the cells are clearly resistant. What should I investigate next?

A3: If on-target mutations are ruled out, the next logical step is to investigate off-target mechanisms, such as the activation of bypass signaling pathways.

  • Recommended Action: Use a phospho-receptor tyrosine kinase (RTK) array to screen for increased phosphorylation of other kinases. Alternatively, perform Western blot analysis to probe for the activation of key signaling nodes in alternative pathways (e.g., p-MET, p-EGFR, p-AKT, p-ERK).[6][7] A significant increase in the phosphorylation of one of these proteins in the resistant line, even in the presence of this compound, would suggest a bypass track.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell Viability Assays

You are observing high variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, CellTiter-Glo®).

Potential Cause Recommended Solution
Cell Seeding Density Cell density can significantly impact drug response.[8] Ensure you are using a consistent and optimized cell number for your plate format and assay duration. Create a growth curve for your cell line to determine the exponential growth phase and seed cells accordingly.
Drug Dilution Inaccuracy Errors in preparing serial dilutions can lead to inconsistent final concentrations. Prepare a fresh stock of this compound and perform serial dilutions carefully. Use calibrated pipettes.
Assay Incubation Time The incubation time with both the drug and the assay reagent can affect the results.[9] Standardize the incubation times across all experiments. For tetrazolium-based assays like MTT, avoid incubation times longer than 4 hours with the reagent.[9]
Cell Line Health High passage numbers or mycoplasma contamination can alter cellular metabolism and drug response. Use low-passage cells and regularly test for mycoplasma.
Problem 2: No Decrease in Phospho-Kinase X Levels After this compound Treatment in Resistant Cells

Western blot analysis shows that this compound is no longer inhibiting the phosphorylation of its target, Kinase X, in your resistant cell line.

Potential Cause Recommended Solution
Secondary Gatekeeper Mutation A mutation in the ATP-binding pocket of Kinase X is preventing this compound from binding.[1] Confirm this by sequencing the Kinase X gene in the resistant cells.
Increased Drug Efflux The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters, which pump this compound out of the cell. Perform a qPCR or Western blot for common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2).
Incorrect Drug Concentration The resistant cells may require a much higher concentration of this compound for target inhibition. Perform a dose-response experiment and analyze Phospho-Kinase X levels by Western blot across a wide range of this compound concentrations.

Quantitative Data Summary

The following tables represent typical data that might be generated when characterizing this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Parent-293Parental, this compound Sensitive15 ± 2.51x
Res-293-M1Resistant, Kinase X T315I Mutation450 ± 35.130x
Res-293-B2Resistant, MET Amplification620 ± 48.741.3x

Table 2: Gene Expression Changes in Resistant Cell Lines (Relative to Sensitive Line)

GeneFunctionRes-293-M1 (Fold Change)Res-293-B2 (Fold Change)
Kinase XDrug Target1.2 ± 0.31.5 ± 0.4
METBypass Pathway1.8 ± 0.515.7 ± 2.1
ABCG2Drug Efflux Pump2.1 ± 0.61.9 ± 0.5

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

This protocol is for assessing the activation state of Kinase X and downstream signaling proteins.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-phospho-Kinase X, anti-total-Kinase X, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

UT34_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor KinaseX Kinase X (Receptor Tyrosine Kinase) GrowthFactor->KinaseX RAS RAS KinaseX->RAS Activates PI3K PI3K KinaseX->PI3K Activates UT34 This compound UT34->KinaseX Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: this compound inhibits the Kinase X signaling pathway.

Bypass_Pathway_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KinaseX Kinase X Block X KinaseX->Block Inhibited by this compound MET MET (Amplified) PI3K PI3K MET->PI3K Activates (Bypass) UT34 This compound Block->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: MET amplification bypasses this compound inhibition.

Experimental_Workflow start Resistant cells observed (Increased IC50) seq Sequence Kinase X gene start->seq mut_found Mutation Found? seq->mut_found wb Analyze bypass pathways (p-RTK array, Western blot) bypass_found Bypass Activated? wb->bypass_found mut_found->wb No on_target Conclusion: On-Target Resistance mut_found->on_target Yes off_target Conclusion: Off-Target Resistance bypass_found->off_target Yes other Investigate other mechanisms (e.g., drug efflux) bypass_found->other No

Caption: Workflow for identifying this compound resistance.

References

Technical Support Center: UT-34 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, UT-34.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the optimal solvent for in vivo delivery of this compound? The optimal solvent depends on the administration route and the final desired concentration. For many preclinical studies, a common starting point is a vehicle containing DMSO, PEG300, and saline. However, it's crucial to perform solubility and stability tests with your specific lot of this compound. Be aware that high concentrations of DMSO can have biological effects and may lead to toxicity.[1] If solubility remains an issue, consider alternative formulation strategies such as nanocrystal formulations or lipid-based delivery systems.[2][3]
2. How do I determine the Maximum Tolerated Dose (MTD) for this compound? The MTD is the highest dose that doesn't cause unacceptable side effects.[4][5] It's typically determined through a dose-escalation study in a small number of animals.[4][6] Key parameters to monitor include body weight (a loss of more than 10% is a common toxicity indicator), clinical observations (e.g., changes in activity, grooming), and potentially clinical pathology (e.g., liver function tests).[4][5][7]
3. What are the common causes of low bioavailability of this compound? Poor aqueous solubility is a primary reason for low bioavailability of many small molecule inhibitors.[2][8] Other factors include rapid metabolism (first-pass effect in the liver), poor absorption from the gastrointestinal tract, and instability at physiological pH.[9] Investigating these factors through pharmacokinetic (PK) studies is essential.
4. How can I assess the biodistribution of this compound in my animal model? To understand where this compound accumulates in the body, you can perform a biodistribution study. This typically involves administering this compound and then collecting various tissues (e.g., tumor, liver, kidney, spleen, brain) at different time points.[10] The concentration of this compound in each tissue is then quantified, often using techniques like LC-MS/MS. For some compounds, radiolabeling and imaging techniques like microPET can provide real-time, non-invasive biodistribution data.[11]
5. How do I evaluate potential off-target effects of this compound? Off-target effects, where the compound interacts with unintended biological molecules, are a significant concern.[12][13] These can be predicted using computational models and then verified experimentally.[12][14] In vivo, off-target effects can manifest as unexpected toxicity. A thorough toxicological assessment, including histopathology of major organs, can help identify these effects. Comparing the in vivo phenotype to that of a genetic knockout or knockdown of the intended target can also help distinguish on-target from off-target effects.[15]

Troubleshooting Guides

Problem 1: Poor Solubility and Precipitation of this compound During Formulation
Symptom Possible Cause Suggested Solution
This compound does not fully dissolve in the initial vehicle.The solubility limit of this compound in the chosen solvent system has been exceeded.- Decrease the final concentration of this compound. - Optimize the vehicle composition. Try different ratios of co-solvents (e.g., increase PEG300, add Tween 80).- Use a pH-modifying agent if this compound has ionizable groups.[2]- Consider particle size reduction techniques like micronization to improve the dissolution rate.[2]
The formulated this compound solution appears cloudy or forms a precipitate over time.The formulation is not stable. This could be due to temperature changes or interactions with the container.- Prepare the formulation fresh before each use. - Assess the stability of the formulation at different temperatures (e.g., room temperature, 4°C).- Ensure the pH of the final solution is within a range where this compound is stable. - Test different storage containers (e.g., glass vs. polypropylene).
The compound precipitates upon injection into the animal.The vehicle is not miscible with physiological fluids, causing the compound to crash out of solution.- Reduce the percentage of organic co-solvents like DMSO to the lowest effective concentration.- Test the formulation's miscibility by adding a small volume to saline or plasma in vitro.- Consider alternative delivery systems such as lipid-based formulations or nano-suspensions that can improve in vivo stability.[16]
Problem 2: High Animal Toxicity or Unexpected Adverse Events
Symptom Possible Cause Suggested Solution
Animals exhibit significant weight loss (>15%), lethargy, or other signs of distress shortly after dosing.The administered dose exceeds the MTD.[4]- Immediately stop dosing and monitor the animals closely. Provide supportive care as needed.- Re-evaluate the MTD. Conduct a new dose-escalation study starting from a lower dose.[6]- Review the formulation for any potential toxicity from the vehicle components themselves.[1]
Toxicity is observed, but only after multiple doses.Cumulative toxicity.- Adjust the dosing schedule. Increase the time between doses to allow for clearance and recovery.- Lower the dose for subsequent administrations.- Monitor for signs of cumulative toxicity such as changes in blood parameters (e.g., liver enzymes, complete blood count).
Animals show signs of a specific organ toxicity (e.g., neurological, hepatic).Potential off-target effects of this compound or high accumulation in that specific organ.[12][13]- Perform a biodistribution study to determine the concentration of this compound in different organs.[10]- Conduct histopathological analysis of the affected organs to identify any tissue damage.- Consider computational off-target prediction to identify potential unintended targets.[12][14]
Problem 3: Lack of In Vivo Efficacy
Symptom Possible Cause Suggested Solution
No significant difference in tumor growth (or other efficacy endpoint) between the treated and vehicle control groups.Insufficient drug exposure at the target site.- Verify the formulation and dose calculation. - Perform a pharmacokinetic (PK) study to measure the concentration of this compound in the plasma and tumor tissue over time. This will determine if therapeutic concentrations are being reached and maintained.- Increase the dose or dosing frequency, staying within the MTD.- Optimize the delivery route. If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration.[17]
Initial efficacy is observed, but then the effect diminishes over time.Development of drug resistance.- Investigate potential resistance mechanisms. This could involve analyzing tumor samples for changes in the drug target or signaling pathways.- Consider combination therapy. Using this compound with another agent that has a different mechanism of action can sometimes overcome resistance.
High variability in response between animals in the same treatment group.Inconsistent drug administration or biological variability.- Ensure consistent and accurate dosing for all animals. - Increase the group size to improve statistical power.- Assess the homogeneity of the tumor model or other disease induction methods.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Select a relevant strain of mice or rats (e.g., C57BL/6 mice). Use a small group of animals for the initial sighting study (n=1 per sex per dose level).[6]

  • Dose Selection: Choose a range of doses based on in vitro cytotoxicity data or literature on similar compounds. A common starting range might be 5, 50, and 200 mg/kg.[6]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, IP injection).

  • Observation: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and porphyrin staining.[5]

  • Body Weight: Record the body weight of each animal just before dosing and daily thereafter for at least 14 days.[6]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, more than a 10% loss in body weight, or other overt signs of toxicity.[5]

  • Main Study: Once a dose range is established, a larger group of animals (n=5 per sex per dose level) can be used to confirm the MTD.[6]

Protocol 2: In Vivo Biodistribution Study
  • Animal Model: Use tumor-bearing mice (or the relevant disease model).

  • Dosing: Administer a single dose of this compound at a therapeutically relevant concentration.

  • Time Points: Select several time points for tissue collection (e.g., 1, 4, 8, 24, and 48 hours post-dose). Use at least 3-4 animals per time point.

  • Sample Collection: At each time point, euthanize the animals and collect blood via cardiac puncture. Perfuse the animals with saline to remove residual blood from the organs.

  • Tissue Harvesting: Carefully dissect and weigh the tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, brain).

  • Sample Processing: Homogenize the tissues and extract this compound using an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[10]

Visualizations

G cluster_formulation Phase 1: Formulation & Dosing cluster_efficacy Phase 2: In Vivo Efficacy Study cluster_analysis Phase 3: PK & Biodistribution Formulate Formulate this compound in Vehicle MTD_Study Determine Max Tolerated Dose (MTD) Formulate->MTD_Study Dose_Select Select Efficacy Study Doses MTD_Study->Dose_Select Dosing Administer this compound or Vehicle Dose_Select->Dosing Tumor_Implant Implant Tumor Cells Tumor_Implant->Dosing Monitor Monitor Tumor Growth & Body Weight Dosing->Monitor Endpoint Endpoint Analysis (Tumor Weight) Monitor->Endpoint PK_Study Pharmacokinetic (PK) Analysis Endpoint->PK_Study Bio_Study Biodistribution Study Endpoint->Bio_Study LCMS Quantify this compound by LC-MS/MS PK_Study->LCMS Bio_Study->LCMS

Caption: Experimental workflow for preclinical in vivo evaluation of this compound.

G Start Lack of In Vivo Efficacy Observed Check_Formulation Is the formulation stable and clear? Start->Check_Formulation Check_Dose Was the dose high enough? Check_Formulation->Check_Dose Yes Reformulate Action: Reformulate this compound. Consider alternative vehicles or delivery systems. Check_Formulation->Reformulate No Run_PK Is drug exposure sufficient at the tumor site? Check_Dose->Run_PK Yes Increase_Dose Action: Increase dose or dosing frequency (stay below MTD). Check_Dose->Increase_Dose No Investigate_PKPD Action: Correlate PK with pharmacodynamics (PD). Assess target engagement. Run_PK->Investigate_PKPD Yes Consider_Resistance Problem: Potential drug resistance or poor PK/PD. Run_PK->Consider_Resistance No

References

minimizing variability in UT-34 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the UT-34 assay. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with your this compound experiments.

High Variability Between Replicates

Q: My replicate wells for the same sample show high variability. What are the common causes and solutions?

A: High variability between replicates is a frequent issue that can often be traced back to procedural inconsistencies. The primary areas to investigate are pipetting technique, cell seeding uniformity, and reagent mixing.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[1] Ensure proper technique by following the best practices outlined in the table below.

  • Cell Seeding: Uneven cell distribution in microplates can lead to significant differences between wells. Ensure your cell suspension is homogenous before and during plating.

  • Reagent Preparation and Addition: Inadequately mixed reagents can lead to concentration gradients across your plate. Ensure all solutions are thoroughly mixed before use.

Summary of Pipetting Best Practices to Reduce Variability

Best PracticeDescriptionRationale
Pre-wet the tip Aspirate and expel the liquid back into the reservoir three to five times before taking the volume for delivery.[1][2][3]This equilibrates the temperature of the tip and coats the inside, reducing evaporation and ensuring the correct volume is dispensed.[1][2]
Consistent Plunger Action Depress and release the plunger smoothly and at a consistent speed.[3][4]Repeatable actions lead to repeatable results.[3][4]
Vertical Pipetting Hold the pipette vertically when aspirating and at a 45-degree angle against the container wall when dispensing.[2][4][5]This prevents inaccuracies due to hydrostatic pressure changes.[2]
Consistent Immersion Depth Immerse the tip just below the surface of the liquid (2-5mm depending on volume).[2][3][5]Deep immersion can cause excess liquid to adhere to the outside of the tip, leading to inaccurate dispensing.[3]
Use Appropriate Pipette Use a pipette with a volume selection closest to the volume you intend to dispense.[1][3][5]Pipette accuracy decreases as the dispensed volume approaches the instrument's minimum capacity.[1]
Inconsistent Results Between Experiments

Q: I am observing significant variability between experiments run on different days. How can I improve my experiment-to-experiment consistency?

A: Day-to-day variability can be introduced by a number of factors including changes in environmental conditions, instrument performance, and reagent stability.

Troubleshooting Steps:

  • Instrument Calibration: Ensure all instruments (pipettes, plate readers, incubators, etc.) are regularly calibrated and maintained.[6][7][8] Proper calibration is crucial for reproducible results.[6][8]

  • Reagent Quality Control: Use reagents from the same lot number when possible. If you must use a new lot, it is crucial to perform a validation experiment to ensure consistency between the old and new lots.[9][10][11]

  • Environmental Control: Monitor and control environmental factors such as temperature and humidity in the laboratory.[12][13]

  • Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for all experimental procedures to ensure consistency.[14]

Unexpected or Out-of-Range Results

Q: My results are consistently skewed or fall outside the expected dynamic range of the assay. What could be the cause?

A: Skewed or out-of-range results often point to issues with experimental controls, reagent integrity, or the presence of outliers in your data.

Troubleshooting Steps:

  • Review Experimental Controls: Ensure you are using appropriate positive and negative controls to validate your assay performance.[15][16] The proper functioning of these controls is essential for interpreting your results.

  • Reagent Integrity: Check the expiration dates and storage conditions of all your reagents. Degradation of critical reagents can significantly impact assay performance.

  • Outlier Analysis: Statistical outliers can skew your results.[17] It is important to identify and handle outliers appropriately. Common methods for outlier detection are summarized in the table below.

Common Methods for Outlier Detection

MethodDescriptionWhen to Use
Z-Score Identifies data points that are a certain number of standard deviations (typically >3) from the mean.[18][19][20]Best for normally distributed data.
Interquartile Range (IQR) Identifies outliers as data points that fall below Q1 - 1.5IQR or above Q3 + 1.5IQR.[17][18][19][20]A robust method that is less sensitive to extreme values and does not assume a normal distribution.[17][18]
Grubbs' Test A statistical hypothesis test used to detect a single outlier in a dataset that follows an approximately normal distribution.[19]When you suspect a single outlier in a normally distributed dataset.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of variability in cell-based assays?

A: The most common sources of variability in cell-based assays include:

  • Cellular Factors: Cell line stability, passage number, and cell health can all introduce variability.[21]

  • Pipetting Errors: Inaccurate and inconsistent liquid handling is a primary contributor to poor data quality.[1][2][3][5]

  • Instrument Performance: Uncalibrated or poorly maintained instruments will not provide reproducible results.[6][7][8][22]

  • Reagent Inconsistency: Lot-to-lot variability in reagents can lead to shifts in assay performance.[9][10][11][23]

  • Environmental Factors: Fluctuations in temperature and humidity can impact biological systems and assay components.[12][13]

Q: How can I design my experiment to minimize variability from the start?

A: A well-designed experiment is the foundation for reproducible results. Key considerations include:

  • Use of Controls: Incorporate positive, negative, and vehicle controls to monitor assay performance and normalize your data.[15][16]

  • Randomization: Randomize the placement of samples and controls on your microplate to minimize any systematic spatial effects.[15]

  • Replication: Include both technical and biological replicates to assess the variability within and between experiments.

Q: What is the best way to handle a new lot of a critical reagent?

A: When introducing a new lot of a critical reagent, it is essential to perform a "lot-to-lot" or "crossover" validation study.[10][11] This involves running the new lot in parallel with the old lot to ensure that the results are comparable.[24]

Visual Guides

Experimental Workflow for Minimizing Variability

The following diagram illustrates a typical experimental workflow with key checkpoints for minimizing variability.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Instrument_Calibration Instrument Calibration Cell_Seeding Uniform Cell Seeding Instrument_Calibration->Cell_Seeding Reagent_QC Reagent QC (Lot-to-Lot) Treatment Precise Treatment Addition Reagent_QC->Treatment SOP_Review SOP Review Cell_Culture Consistent Cell Culture SOP_Review->Cell_Culture Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Controlled Incubation Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Outlier_Detection Outlier Detection Data_Analysis->Outlier_Detection Results_Interpretation Results Interpretation Outlier_Detection->Results_Interpretation

Caption: Key checkpoints in the experimental workflow to minimize variability.

Hypothetical this compound Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling pathway that could be under investigation in a this compound experiment. Understanding this pathway can help in troubleshooting unexpected biological responses.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: A simplified diagram of a hypothetical this compound signaling cascade.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting inconsistent experimental results.

troubleshooting_flow node_rect node_rect Start Inconsistent Results? Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_Pipetting Review Pipetting Technique Check_Replicates->Check_Pipetting Yes Check_Experiments Variability Between Experiments? Check_Replicates->Check_Experiments No Check_Cell_Seeding Review Cell Seeding Protocol Check_Pipetting->Check_Cell_Seeding Check_Reagent_Mixing Ensure Proper Reagent Mixing Check_Cell_Seeding->Check_Reagent_Mixing Check_Calibration Verify Instrument Calibration Check_Experiments->Check_Calibration Yes Check_Data Skewed or Out-of-Range Data? Check_Experiments->Check_Data No Check_Reagents Check Reagent Lots & Storage Check_Calibration->Check_Reagents Check_Environment Monitor Environmental Conditions Check_Reagents->Check_Environment Check_Controls Review Experimental Controls Check_Data->Check_Controls Yes Check_Outliers Perform Outlier Analysis Check_Controls->Check_Outliers

Caption: A decision tree for troubleshooting sources of experimental variability.

References

Validation & Comparative

UT-34 Demonstrates Robust In Vivo Efficacy in Reducing PSA Levels in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data demonstrate the potent in vivo activity of UT-34, a novel androgen receptor (AR) antagonist and degrader, in significantly reducing Prostate-Specific Antigen (PSA) levels. In a key study involving xenograft models of enzalutamide-resistant prostate cancer, this compound treatment led to a complete and dose-dependent reduction of serum PSA to undetectable levels, highlighting its potential as a next-generation therapeutic for advanced prostate cancer.

This compound is a second-generation pan-AR antagonist that works by not only blocking the androgen receptor but also promoting its degradation through the ubiquitin-proteasome pathway. This dual mechanism of action offers a promising strategy to overcome resistance to current AR-targeted therapies.

Comparative Efficacy of this compound on PSA Levels

In a pivotal preclinical study, the efficacy of this compound was evaluated in immunocompromised rats bearing enzalutamide-resistant prostate cancer xenografts. The results showed a marked reduction in serum PSA levels in animals treated with this compound compared to the vehicle-treated group, where PSA levels continued to rise. Notably, this compound completely reduced serum PSA to undetectable levels shortly after treatment initiation.

A dose-response analysis further confirmed these findings, with increasing doses of this compound resulting in a more pronounced, dose-dependent inhibition of both tumor weight and serum PSA at the end of the study.

Treatment GroupDosageChange in Serum PSA LevelsTumor Weight Inhibition
Vehicle-Increase-
This compound10 mg/kgSignificant Inhibition>50%
This compound20 mg/kgComplete Inhibition (Undetectable)Complete Inhibition
This compound30 mg/kgComplete Inhibition (Undetectable)Complete Inhibition

Table 1: Summary of in vivo efficacy of this compound on serum PSA levels and tumor weight in enzalutamide-resistant xenograft models. Data sourced from Ponnusamy et al., Clinical Cancer Research, 2019.

Mechanism of Action: Androgen Receptor Degradation

This compound's potent effect on PSA levels is a direct consequence of its mechanism of action. By binding to the androgen receptor, this compound induces a conformational change that marks the receptor for degradation by the cell's ubiquitin-proteasome system. This reduction in AR protein levels inhibits the transcription of AR target genes, including the gene for PSA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.